1-(2,3-Dimethylphenyl)-3-propylthiourea
Description
1-(2,3-Dimethylphenyl)-3-propylthiourea is a thiourea derivative characterized by a 2,3-dimethylphenyl group attached to the nitrogen atom and a propyl chain linked to the thiourea moiety. Thioureas are renowned for their sulfur-containing functional group (N–C(=S)–N), which confers diverse reactivity and biological activity.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-8-13-12(15)14-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVIXGMKUIKTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-3-propylthiourea typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-3-propylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-3-propylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The aromatic ring and propyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives are highly tunable through modifications to their aromatic or alkyl substituents. Below is a systematic comparison of 1-(2,3-Dimethylphenyl)-3-propylthiourea with key analogs:
Substituent Position on the Aromatic Ring
Variations in methyl group positioning on the phenyl ring significantly alter steric and electronic properties:
Alkyl Chain Modifications on the Thiourea Moiety
The length and branching of the alkyl chain influence solubility, stability, and biological interactions:
| Compound Name | Alkyl Chain | Key Properties | Reference |
|---|---|---|---|
| 1-(2,5-Dimethylphenyl)-3-methylthiourea | Methyl | Lower hydrophobicity; reduced membrane permeability | |
| 1-(2,5-Dimethylphenyl)-3-ethylthiourea | Ethyl | Intermediate hydrophobicity; moderate bioactivity | |
| 1-(2,5-Dimethylphenyl)-3-propylthiourea | Propyl | Highest hydrophobicity in the series; improved lipid bilayer interaction | |
| 1-[2-(2-Methoxyphenyl)ethyl]-3-propylthiourea | Propyl + methoxyphenyl | Methoxy group enhances electronic effects; distinct pharmacokinetics |
- Propyl Chain Significance : The propyl group in this compound likely enhances metabolic stability compared to shorter chains (methyl/ethyl) due to reduced susceptibility to oxidative degradation .
Functional Group Additions
Incorporation of electron-withdrawing or polar groups modifies reactivity and applications:
| Compound Name | Functional Groups | Key Properties | Reference |
|---|---|---|---|
| 1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea | Trifluoromethoxy, phenylacetyl | Enhanced electron-withdrawing effects; potential pesticidal activity | |
| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2-methoxyphenyl)thiourea | Chloro, trifluoromethyl, methoxy | Multisubstituted pyridine increases bioactivity specificity | |
| This compound | Methyl, propyl | Balanced lipophilicity and steric effects; versatile for medicinal chemistry | — |
- Comparative Uniqueness : Unlike halogenated or heteroaromatic analogs, this compound lacks strong electron-withdrawing groups, making it more suitable for applications requiring moderate polarity, such as enzyme inhibition or agrochemical development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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